![molecular formula C7H12O4S B1374219 2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid CAS No. 1375473-39-4](/img/structure/B1374219.png)
2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid
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Overview
Description
2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid is a chemical compound with the molecular formula C7H12O4S and a molecular weight of 192.24 g/mol . This compound is characterized by the presence of a cyclopropyl ring substituted with a methanesulfonylmethyl group and an acetic acid moiety. It is primarily used in research and development within the fields of organic chemistry and medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or a carbenoid reagent.
Introduction of the Methanesulfonylmethyl Group: The methanesulfonylmethyl group can be introduced via a sulfonylation reaction, where a suitable sulfonyl chloride reacts with the cyclopropyl ring in the presence of a base.
Attachment of the Acetic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a thiol or a sulfide.
Substitution: The methanesulfonylmethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be employed in substitution reactions, often in the presence of a base or a catalyst.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid has several scientific research applications, including:
Organic Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Biology: It is used in biochemical studies to understand the interactions and mechanisms of sulfonyl-containing compounds.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The methanesulfonylmethyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects. The cyclopropyl ring may also contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid can be compared with other sulfonyl-containing compounds, such as:
Methanesulfonyl Chloride: A simpler sulfonyl compound used in sulfonylation reactions.
Methanesulfonyl Fluoride: Known for its use as a selective inhibitor of serine proteases.
Cyclopropylacetic Acid: Lacks the sulfonyl group but shares the cyclopropyl and acetic acid moieties.
The uniqueness of this compound lies in its combination of a cyclopropyl ring and a methanesulfonylmethyl group, which imparts distinct chemical and biological properties.
Biological Activity
2-[1-(Methanesulfonylmethyl)cyclopropyl]acetic acid, a cyclopropyl derivative, has garnered attention in recent years for its potential biological activities. This compound is characterized by its unique structure, which may influence its interaction with biological targets, leading to various pharmacological effects. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant case studies.
- Molecular Formula : C7H12O4S
- Molecular Weight : 188.24 g/mol
- CAS Number : 1375473-39-4
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It has been observed to inhibit enzymes involved in inflammatory pathways, potentially reducing the production of pro-inflammatory mediators.
- Signal Transduction Modulation : The compound may modulate signaling pathways that are crucial for cellular responses to stress and inflammation.
Biochemical Pathways
The compound's influence on various biochemical pathways can be summarized as follows:
Pathway | Effect |
---|---|
Inflammatory Pathway | Inhibition of nitric oxide (NO) production |
Metabolic Pathway | Alteration in metabolic enzyme activity |
Apoptotic Pathway | Induction of apoptosis in cancer cells |
Biological Activities
Research has demonstrated several biological activities associated with this compound:
- Anti-inflammatory Activity : Studies indicate that this compound can significantly reduce inflammation by inhibiting the release of cytokines and NO in various cell models.
- Anticancer Properties : Preliminary investigations suggest potential cytotoxic effects against certain cancer cell lines, possibly through apoptosis induction.
- Analgesic Effects : The compound may also exhibit analgesic properties, contributing to pain relief mechanisms.
Case Study 1: Anti-inflammatory Effects
A study conducted on RAW 264.7 macrophage cells showed that treatment with this compound resulted in a significant decrease in lipopolysaccharide-induced NO production. The results indicated a dose-dependent response, highlighting its potential as an anti-inflammatory agent.
Case Study 2: Anticancer Activity
In vitro studies on human cancer cell lines revealed that the compound induced apoptosis through the activation of caspase pathways. The findings suggest that it may serve as a promising candidate for further development in cancer therapeutics.
Research Findings
Recent research has focused on elucidating the detailed mechanisms underlying the biological activities of this compound. Key findings include:
- Stability and Metabolism : The stability of this compound under physiological conditions was confirmed, indicating its potential for therapeutic applications.
- Transport Mechanisms : Studies have shown that the compound can be effectively transported across cell membranes via specific transporters, enhancing its bioavailability.
Properties
IUPAC Name |
2-[1-(methylsulfonylmethyl)cyclopropyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O4S/c1-12(10,11)5-7(2-3-7)4-6(8)9/h2-5H2,1H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRORZNJBYJYRDJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CC1(CC1)CC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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